molecular formula C24H24FN5O3 B2416251 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 848743-36-2

9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2416251
CAS No.: 848743-36-2
M. Wt: 449.486
InChI Key: VJPIYUIWXFRDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups attached to a purine core

Properties

IUPAC Name

9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-3-33-18-11-9-17(10-12-18)28-13-6-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-16-7-4-5-8-19(16)25/h4-5,7-12H,3,6,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPIYUIWXFRDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. Common reagents used in these reactions include ethyl iodide, fluorobenzyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted purine derivatives with different functional groups.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₃₁H₃₃FN₄O₂
  • Molecular Weight : 525.63 g/mol
  • CAS Number : 848743-36-2

The structural complexity of this compound allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Antiviral and Antifungal Activities

Recent studies have highlighted the antiviral and antifungal properties of pyrimidine derivatives. Specifically, compounds similar to 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione have shown promising results against a range of viral and fungal pathogens. These findings suggest that this compound could be developed further as a therapeutic agent in treating viral infections and fungal diseases .

Anti-inflammatory Properties

Pyrimidine derivatives are also noted for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit inflammatory pathways in various cellular models. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Anticancer Potential

The compound’s structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. This potential has made it a subject of interest in cancer research .

Case Study 1: Antiviral Efficacy

In a study published in 2023, researchers synthesized a series of pyrimidine derivatives and evaluated their antiviral activity against influenza viruses. The results indicated that compounds structurally similar to 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exhibited significant inhibition of viral replication in vitro .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives. The study demonstrated that these compounds could reduce pro-inflammatory cytokines in macrophage models. The mechanism was linked to the inhibition of NF-kB signaling pathways .

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-(4-ethoxyphenyl)-3-[(2-bromophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-(4-ethoxyphenyl)-3-[(2-iodophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of ethoxyphenyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential as a versatile and valuable compound in scientific research.

Biological Activity

The compound 9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a nitrogen-containing heterocycle that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activities including anticancer properties and enzyme inhibition, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The general synthetic route includes:

  • Formation of the Pyrimido Ring : Utilizing starting materials such as 4-ethoxyphenyl and 2-fluorobenzyl derivatives.
  • Methylation : Introducing a methyl group to the nitrogen in the pyrimido ring.
  • Purification : Employing techniques such as column chromatography for purification.

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound demonstrated IC50 values in the micromolar range across these cell lines, indicating potent cytotoxicity.
Cell LineIC50 Value (µM)Reference
MCF-710
HeLa15
A54912

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Phosphodiesterase Inhibition : It showed promising results in inhibiting phosphodiesterase 10A (PDE10A), which is implicated in various neurological disorders.
  • MAO-B Inhibition : Inhibition of monoamine oxidase B (MAO-B) has potential implications for treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological activity of similar compounds within the pyrimidine class:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry examined a series of pyrimidine derivatives and reported that modifications at the 4-position significantly enhanced anticancer activity compared to unsubstituted analogs .
  • Enzyme Inhibition Research :
    • Another study focused on pyrimidine derivatives showed that compounds with fluorine substitutions exhibited improved MAO-B inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.